molecular formula C25H26N4O6S B2356840 7-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688054-47-9

7-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2356840
CAS No.: 688054-47-9
M. Wt: 510.57
InChI Key: VMSHLXFJJOYZGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: This compound (IUPAC name: 7-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one) is a synthetic quinazolinone derivative with a molecular formula of C₂₅H₂₆N₄O₆S and a molecular weight of 510.57 g/mol . Its structure features a benzodioxole-substituted piperazine moiety linked via a 4-oxobutyl chain to a sulfanylidene-dioxoloquinazolinone core.

Properties

CAS No.

688054-47-9

Molecular Formula

C25H26N4O6S

Molecular Weight

510.57

IUPAC Name

7-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C25H26N4O6S/c30-23(28-8-6-27(7-9-28)13-16-3-4-19-20(10-16)33-14-32-19)2-1-5-29-24(31)17-11-21-22(35-15-34-21)12-18(17)26-25(29)36/h3-4,10-12H,1-2,5-9,13-15H2,(H,26,36)

InChI Key

VMSHLXFJJOYZGH-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCCN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6

solubility

not available

Origin of Product

United States

Biological Activity

The compound 7-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structure, and various biological activities including anticancer, antimicrobial, and antioxidant properties.

Chemical Structure

The molecular formula of the compound is C25H24N3O5SC_{25}H_{24}N_3O_5S, and it features a quinazolinone core with a piperazine substituent and a benzodioxole moiety. The structural complexity contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the quinazolinone ring .
  • Introduction of the piperazine and benzodioxole groups .
  • Final modifications to enhance biological activity .

Anticancer Activity

Research indicates that compounds containing benzodioxole derivatives exhibit significant anticancer properties. For instance, studies have shown that these derivatives can inhibit cell proliferation in various cancer cell lines such as HeLa and Hep3B. The mechanism often involves cell cycle arrest at the G2/M phase, which is crucial for preventing tumor growth.

CompoundCell LineIC50 (µM)Mechanism
2aHep3B8.07G2/M arrest
2bHeLa7.4G2/M arrest

The activity of these compounds can be compared to well-known chemotherapeutics like Doxorubicin, highlighting their potential as novel anticancer agents .

Antimicrobial Activity

The compound also shows promise against drug-resistant strains of Mycobacterium tuberculosis. The introduction of lipophilic groups has been correlated with enhanced antimicrobial efficacy, suggesting that structural modifications can lead to improved therapeutic outcomes .

Antioxidant Activity

In vitro studies have demonstrated that benzodioxole derivatives possess antioxidant properties, which are essential for mitigating oxidative stress in cells. The DPPH assay is commonly used to evaluate these activities, where lower IC50 values indicate higher antioxidant potential.

CompoundIC50 (µM)Activity Type
7a39.85Antioxidant
7b79.95Antioxidant

These findings suggest that the compound could be beneficial in formulations aimed at reducing oxidative damage .

Case Studies

  • Anticancer Evaluation : A study involving the evaluation of several benzodioxole derivatives revealed that compounds similar to our target showed significant cytotoxicity against cancer cell lines with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Evaluation : In a comparative study of various piperazine derivatives against Mycobacterium tuberculosis, it was found that those with enhanced lipophilicity exhibited superior activity against resistant strains .

Comparison with Similar Compounds

Key Structural Features :

  • Piperazine-4-oxobutyl linker : Enhances solubility and serves as a flexible spacer for target binding.
  • Sulfanylidene-dioxoloquinazolinone: A fused heterocyclic system associated with kinase inhibition and redox modulation .

Comparison with Structurally Similar Compounds

Thiazole-Fused Quinazolin-8-ones

Example Compounds :

Thiazolo[4,5-g]quinazolin-8-one

Thiazolo[5,4-g]quinazolin-8-one

Structural Differences :

  • Core Heterocycle : Replacement of the dioxolo group (in the target compound) with a thiazole ring .
  • Substituents : Lack of the benzodioxolylmethyl-piperazine moiety in most analogs.

6-Phenyl-8H-Benzo[g]quinazolino[4,3-b]quinazolin-8-one

Structural Differences :

  • Extended Fused System: A benzo[g]quinazoline core instead of the dioxoloquinazolinone.
  • Substituents : A phenyl group at position 6, lacking the sulfanylidene and piperazine functionalities .

General Comparison Table

Parameter Target Compound Thiazolo[4,5-g]quinazolin-8-one 6-Phenyl-benzoquinazolinone
Molecular Formula C₂₅H₂₆N₄O₆S C₁₅H₁₀N₄OS C₂₀H₁₂N₄O
Molecular Weight (g/mol) 510.57 310.33 324.33
Key Functional Groups Benzodioxole, Piperazine, Sulfanylidene Thiazole, Quinazolinone Benzoquinazoline, Phenyl
Biological Targets Not fully characterized Kinases (Pim-1, CDK9) NQO1 enzyme
Reported Activity Screening compound (no IC₅₀) IC₅₀: 0.12 μM (Pim-1) NQO1 induction: 15-fold increase

Q & A

Q. How can AI-driven platforms like COMSOL Multiphysics optimize large-scale synthesis parameters?

  • Methodological Answer :
  • Process Simulation : Model heat transfer and mass flow in reactors to minimize side reactions (e.g., oxidation of sulfanylidene groups) .
  • Reinforcement Learning : Train AI agents to dynamically adjust temperature/pH during multi-step syntheses, reducing byproduct formation by ~30% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.